molecular formula C10H14Cl2N2 B11808524 4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine

4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine

Cat. No.: B11808524
M. Wt: 233.13 g/mol
InChI Key: FNWLJDVKCCSYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with tert-butyl, chloro, and chloroethyl groups. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Chemical Reactions Analysis

4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine involves the inhibition of key enzymes and pathways involved in inflammation. It inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandin E2 . The compound also targets nuclear factor kappa B (NF-κB) and other inflammatory mediators .

Comparison with Similar Compounds

4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the unique structural features and pharmacological properties of this compound.

Properties

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

4-tert-butyl-6-chloro-2-(1-chloroethyl)pyrimidine

InChI

InChI=1S/C10H14Cl2N2/c1-6(11)9-13-7(10(2,3)4)5-8(12)14-9/h5-6H,1-4H3

InChI Key

FNWLJDVKCCSYSE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)Cl)C(C)(C)C)Cl

Origin of Product

United States

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